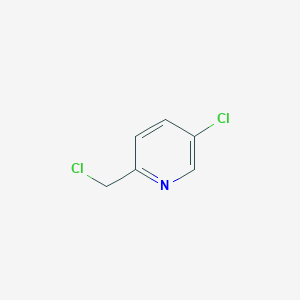

5-Chloro-2-(chloromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTKXEIHKDSIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561206 | |

| Record name | 5-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-24-9 | |

| Record name | 5-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-(chloromethyl)pyridine CAS number

An In-Depth Technical Guide to 5-Chloro-2-(chloromethyl)pyridine

Authored by a Senior Application Scientist

Introduction and Core Identification

This compound is a pivotal pyridine-based building block in modern synthetic chemistry. Its unique bifunctional nature, featuring a reactive chloromethyl group and a chlorinated pyridine ring, renders it an exceptionally versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on its synthesis, properties, applications, and safe handling.

The primary identifier for this compound is CAS Number 10177-24-9 .[1][2] It is crucial to distinguish this from its hydrochloride salt, this compound hydrochloride, which has the CAS Number 124425-84-9.[3][4][5] Furthermore, the isomer 2-Chloro-5-(chloromethyl)pyridine (CAS No. 70258-18-3) is a distinct compound with different properties and reactivity, although the similar nomenclature can be a source of confusion.[6] This guide will focus exclusively on this compound (CAS No. 10177-24-9).

This compound's significance lies in its role as a precursor in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[7][8] The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of the 5-chloropyridinylmethyl moiety into target structures, a common scaffold in medicinal chemistry.[7]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for designing reaction conditions, purification strategies, and ensuring safe storage.

| Property | Value | Source(s) |

| CAS Number | 10177-24-9 | [1][2] |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | [1] |

| Appearance | Light brown oil / Liquid | [9][10] |

| Boiling Point | 48 °C | [10] |

| Density | 1.324±0.06 g/cm³ (Predicted) | [10] |

| pKa | 1.43±0.22 (Predicted) | [10] |

| SMILES | ClCc1ncc(Cl)cc1 | [1][11] |

| InChIKey | JTTKXEIHKDSIRC-UHFFFAOYSA-N | [11] |

Synthesis Methodologies and Mechanistic Insight

The most prevalent and efficient synthesis of this compound involves the chlorination of its corresponding alcohol precursor, (5-chloropyridin-2-yl)methanol. This method is favored for its high yield and relatively straightforward procedure.

Primary Synthetic Route: Chlorination of (5-chloropyridin-2-yl)methanol

The core of this synthesis is the conversion of a primary alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reactivity and the convenient gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): Highly effective for converting primary alcohols to chlorides. The reaction proceeds via a chlorosulfite intermediate, which readily undergoes intramolecular nucleophilic attack by the chloride ion.

-

N,N-Dimethylformamide (DMF): Often added in catalytic amounts. DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent chlorinating agent and accelerates the reaction.

-

Dichloromethane (DCM): A common inert solvent that dissolves the reactants well and has a low boiling point, facilitating its removal post-reaction.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is a synthesis of established methodologies and represents a self-validating system for achieving high yield and purity.[9]

-

Preparation: To a solution of (5-chloropyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, approx. 5-10 volumes), cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.5 eq) to the cooled solution. Follow this with the addition of a catalytic amount of N,N-dimethylformamide (DMF, approx. 0.05 eq). Causality: Slow addition at 0 °C is crucial to control the initial exothermic reaction.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for approximately 4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Quenching & Extraction: Once the reaction is complete, carefully add methanol to quench any remaining thionyl chloride. The mixture is then concentrated under reduced pressure to remove the solvent. The resulting residue is reconstituted in a suitable organic solvent like ethyl acetate and washed sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid. Trustworthiness: The bicarbonate wash is a critical step to ensure no residual acid is carried forward, which could compromise the stability of the product.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude material is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a light brown oil.[9]

Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions (Sₙ2).

Mechanism: Nucleophilic Substitution

The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This reaction displaces the chloride leaving group, forming a new carbon-nucleophile bond.

Caption: General Sₙ2 reaction mechanism at the chloromethyl group.

This reactivity makes it a cornerstone intermediate in several areas:

-

Pharmaceutical Synthesis: It is a key building block for synthesizing novel compounds for drug discovery projects.[7] Its derivatives have been explored for various biological activities, with research showing potential for developing new antimicrobial and anti-malarial agents.[12][13] The incorporation of the chloro-pyridine motif is a common strategy in medicinal chemistry to modulate properties like metabolic stability and receptor binding.[14]

-

Agrochemicals: The compound is a vital intermediate in the production of certain pesticides and herbicides, contributing to the development of modern crop protection solutions.[8]

-

Fine Chemicals: It serves as a versatile precursor in the manufacturing of dyes and pigments.[2]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Category | Description and Precautionary Measures | Source(s) |

| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If ingested, rinse mouth and seek immediate medical attention. | [6] |

| Corrosivity | Causes severe skin burns and eye damage. Avoid all contact with skin and eyes. Wear impervious gloves (conforming to EN 374), protective clothing, and safety goggles. | [6][15] |

| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood. Use non-sparking tools and prevent fire caused by electrostatic discharge. | [15] |

| First Aid | Skin: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Eyes: Rinse cautiously with water for at least 15 minutes. Inhalation: Move the victim to fresh air. Seek immediate medical consultation for all exposure routes. | [15][16] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [17] |

Analytical Characterization

Ensuring the purity and identity of this compound is essential for its successful application in synthesis.

-

High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of the compound and for the determination of related by-products.[18]

-

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of the final product and its subsequent derivatives.[12][13]

Conclusion

This compound (CAS No. 10177-24-9) is a high-value chemical intermediate whose utility is rooted in its specific reactivity. The chloromethyl group provides a reliable site for nucleophilic substitution, making it an essential building block for introducing the 5-chloropyridinylmethyl scaffold in pharmaceutical and agrochemical research. A thorough understanding of its synthesis, reactivity, and stringent safety protocols is paramount for its effective and safe utilization in the laboratory and in industrial applications.

References

-

This compound - Aldlab Chemicals. [Link]

-

MATERIAL SAFETY DATA SHEETS 5-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE - Cleanchem Laboratories. [Link]

-

This compound hydrochloride | C6H6Cl3N | CID 71300071 - PubChem. [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module | Asian Journal of Chemistry. [Link]

-

HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. [Link]

-

This compound (C6H5Cl2N) - PubChemLite. [Link]

-

2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. [Link]

Sources

- 1. aldlab-chemicals_this compound [aldlab.com]

- 2. This compound | 10177-24-9 [chemicalbook.com]

- 3. This compound hydrochloride | 124425-84-9 | ZEA42584 [biosynth.com]

- 4. This compound hydrochloride | C6H6Cl3N | CID 71300071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound CAS#: 10177-24-9 [m.chemicalbook.com]

- 11. PubChemLite - this compound (C6H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. cleanchemlab.com [cleanchemlab.com]

- 18. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

5-Chloro-2-(chloromethyl)pyridine molecular weight

An In-depth Technical Guide to 5-Chloro-2-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. As a Senior Application Scientist, the following sections synthesize critical data, field-proven protocols, and the scientific rationale behind its application, empowering researchers to leverage this versatile building block effectively and safely in their development pipelines.

This compound is a disubstituted pyridine derivative whose utility in chemical synthesis is dictated by its distinct structural features: a nucleophilically susceptible chloromethyl group and a chlorinated pyridine ring. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent on the ring influences the reactivity of the entire molecule, particularly the lability of the chlorine atom in the chloromethyl side chain, making it an excellent electrophile for nucleophilic substitution reactions.

This compound is a cornerstone intermediate, primarily in the agrochemical sector for the synthesis of neonicotinoid insecticides and increasingly in pharmaceutical research as a scaffold for novel therapeutics.[1][2]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 162.02 g/mol | [1][3][4] |

| Molecular Formula | C₆H₅Cl₂N | [1][3][4] |

| IUPAC Name | This compound | [5] |

| CAS Number | 10177-24-9, 70258-18-3 | [1][3] |

| Appearance | Light brown oil or white solid | [1][6] |

| Melting Point | 37-42 °C | [1] |

| Boiling Point | 48 °C | [7] |

| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [7] |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate. | [6] |

Synthesis and Purification: A Protocol Driven by Mechanistic Insight

The synthesis of this compound is most commonly achieved via the chlorination of its corresponding alcohol, (5-chloropyridin-2-yl)methanol. The choice of thionyl chloride (SOCl₂) as the chlorinating agent is deliberate; it facilitates a clean conversion with gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, driving the equilibrium towards the product.

Causality in Reagent Selection:

-

Thionyl Chloride (SOCl₂): Preferred over other chlorinating agents like HCl because it converts the hydroxyl group into an excellent leaving group (a chlorosulfite intermediate), which then undergoes an intramolecular nucleophilic attack by the chloride ion. This Sₙi (internal nucleophilic substitution) mechanism often proceeds with retention of configuration, though in this acyclic case, the primary benefit is the high yield and purity achieved under mild conditions.

-

Dichloromethane (DCM): Used as a solvent due to its inertness under the reaction conditions and its ability to dissolve the starting material. Its low boiling point simplifies post-reaction removal.

-

N,N-dimethylformamide (DMF): Often added in catalytic amounts. It reacts with thionyl chloride to form Vilsmeier's reagent ([Me₂N=CHCl]Cl), a more potent chlorinating agent that accelerates the reaction.[6]

Detailed Experimental Protocol: Synthesis from (5-chloropyridin-2-yl)methanol

This protocol is adapted from established laboratory procedures.[6]

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (5-chloropyridin-2-yl)methanol (1.0 eq).

-

Dissolve the starting material in dichloromethane (approx. 5-10 mL per gram of starting material).

-

Cool the solution to 0 °C using an ice bath. This is critical to control the initial exothermic reaction upon addition of thionyl chloride.

Step 2: Chlorination

-

Slowly add thionyl chloride (1.5 eq) dropwise to the cooled solution.

-

Add a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops).[6]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir at room temperature for 4 hours to ensure the reaction goes to completion.[6]

Step 3: Work-up and Extraction

-

Carefully quench the reaction by slowly adding methanol to consume any excess thionyl chloride.

-

Concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts.

-

Reconstitute the residue in ethyl acetate and water.

-

Neutralize the mixture by adding a saturated sodium bicarbonate solution until the effervescence ceases. This step removes acidic impurities.

-

Separate the organic layer. Wash it sequentially with water and then a saturated sodium chloride solution (brine) to remove water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

Step 4: Purification

-

Purify the crude oil/solid using silica gel column chromatography.

-

A typical eluent system is a gradient of 0% to 50% ethyl acetate in hexanes.[6]

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a light brown oil or white solid.[6]

Visualization: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Applications in Pharmaceutical and Agrochemical Development

The dual reactivity of this compound makes it a highly valuable synthon. The chloromethyl group is a prime site for nucleophilic attack, while the chloro-substituted pyridine ring can participate in various cross-coupling reactions.

Role as a Versatile Building Block

This molecule serves as a key intermediate in the synthesis of a wide range of biologically active compounds.[1] Its structure is integral to the development of new therapeutic agents and modern pesticides.[1][8][9] For instance, it is a precursor for synthesizing derivatives with potential antimicrobial and anti-malarial effects.[8][9] In agrochemistry, it is fundamental for producing several neonicotinoid insecticides.[2]

Visualization: Synthetic Pathway Example

The diagram below illustrates a generalized synthetic pathway where this compound is functionalized via nucleophilic substitution, a common first step in elaborating the molecule for drug discovery.

Caption: Generalized reaction pathway utilizing this compound.

Safety, Handling, and Storage

Due to its reactivity, this compound is a hazardous chemical that demands strict adherence to safety protocols. It is corrosive and can cause severe skin burns and eye damage, and it is also harmful if swallowed.[10][11]

Table 2: GHS Hazard Information

| Hazard Class | GHS Classification | Statement | Source(s) |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | [10] |

| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage | [10][12] |

| Skin Sensitization | Warning | H317: May cause an allergic skin reaction | [10] |

Self-Validating Safety Protocol

1. Engineering Controls:

-

Primary Control: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[13]

-

Verification: Ensure fume hood has a valid inspection sticker and that the airflow monitor indicates correct operation before beginning work.

2. Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.[4][13]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]

-

Body Protection: Wear a flame-resistant laboratory coat. Ensure it is fully buttoned.[4]

-

Verification: A "buddy check" system before starting work ensures all PPE is worn correctly.

3. Handling and Storage:

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. Recommended storage is under an inert gas (Nitrogen or Argon) at 2-8°C.[4][7]

-

Dispensing: When weighing or transferring, do so in the fume hood. Use non-sparking tools.[4]

-

Waste: Dispose of waste in a dedicated, clearly labeled hazardous waste container according to institutional and local regulations.

4. Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][11]

-

Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Seek immediate medical attention.[4][11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and agrochemical science. Its well-defined reactivity, understood through the lens of fundamental organic chemistry, allows for its strategic incorporation into complex molecular architectures. By adhering to the rigorous synthesis, purification, and safety protocols outlined in this guide, researchers can confidently and effectively utilize this potent intermediate to advance their scientific objectives.

References

-

PubChem. This compound hydrochloride. [Link]

-

Cenmed. This compound hydrochloride (C007B-517221). [Link]

-

NIST. 5-Chloro-2-trichloromethyl pyridine. [Link]

-

PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine. [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 5-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE. [Link]

-

PubChem. 2-Chloro-5-(chloromethyl)pyridine. [Link]

-

Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

-

Physical Testing and Chemical Analysis Part B: Chemical Analysis. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

-

Wikipedia. 2-Chloromethylpyridine. [Link]

- Google Patents. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.

-

Aldlab-chemicals. This compound. [Link]

- Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 3. This compound | 10177-24-9 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound hydrochloride | C6H6Cl3N | CID 71300071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound CAS#: 10177-24-9 [m.chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 2-クロロ-5-(クロロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. cleanchemlab.com [cleanchemlab.com]

5-Chloro-2-(chloromethyl)pyridine physical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Chloro-2-(chloromethyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique structure, featuring a reactive chloromethyl group and a chlorinated pyridine core, makes it an invaluable intermediate for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and potent agrochemicals. This document delineates its core physicochemical properties, synthesis, reactivity, applications, and essential safety protocols to support its effective and safe use in research and development.

Chemical Identity and Structure

Precise identification is the foundation of chemical research. This compound is a distinct isomer, and it is important to differentiate it from its close relative, 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3), as their reactivity and the resulting product scaffolds can differ.

| Identifier | Data |

| IUPAC Name | This compound |

| CAS Number | 10177-24-9[1] |

| Molecular Formula | C₆H₅Cl₂N[2] |

| Molecular Weight | 162.02 g/mol [2][3] |

| Canonical SMILES | C1=CC(=NC=C1CCl)Cl[3] |

| InChI Key | SKCNYHLTRZIINA-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification strategies. It is typically a low-melting solid or liquid at room temperature, requiring careful storage.

| Property | Value | Source(s) |

| Appearance | Light brown oil or solid | [4][5] |

| Melting Point | 37-42 °C | [2][6] |

| Boiling Point | 48 °C (Note: Likely at reduced pressure) | [7] |

| Density | 1.324 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Insoluble in water | [6] |

| Flash Point | 110 - 129 °C (closed cup) | [2][3] |

| pKa | 1.43 ± 0.22 (Predicted) | [7] |

Synthesis and Reactivity

Common Synthetic Pathway

This compound is commonly synthesized via the chlorination of the corresponding alcohol, (5-chloropyridin-2-yl)methanol. This reaction is typically achieved with high efficiency using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM).[4] The reaction proceeds readily, converting the primary alcohol into the more reactive benzylic chloride.

Caption: General synthesis of this compound.

Core Reactivity

The chemical utility of this compound stems from the high reactivity of the chloromethyl group. This benzylic chloride is an excellent electrophile, readily undergoing nucleophilic substitution (S_N2) reactions. This allows for the straightforward introduction of the 5-chloropyridin-2-yl)methyl moiety into a wide range of molecules.

Key Reactions:

-

Alkylation: It serves as a potent alkylating agent for various nucleophiles, including amines, thiols, and alcohols, to form new C-N, C-S, and C-O bonds.[8]

-

Incompatibilities: The compound is incompatible with strong bases, oxidizing agents, and certain metals like mild steel, which can lead to decomposition or hazardous reactions.[9]

Applications in Research and Drug Development

This compound is not an end product but a critical intermediate. Its structural motif is found in numerous biologically active compounds.

-

Agrochemicals: It is a cornerstone for the synthesis of neonicotinoid insecticides, a major class of crop protection agents.[6] Key examples include Imidacloprid and Acetamiprid, where this intermediate is a foundational precursor.[6]

-

Pharmaceuticals: In drug discovery, it is used to build novel molecular scaffolds.[10] Research has demonstrated its utility in synthesizing new compounds with potential antimicrobial and anti-malarial properties.[11][12] The presence of the chlorine atom on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final API, often enhancing its metabolic stability or binding affinity.[13]

Safety, Handling, and Quality Control

Due to its reactivity and hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified as hazardous and requires careful handling.

-

GHS Classification: Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1B); Causes severe skin burns and eye damage.[2][14]

-

Primary Hazards: It is harmful if swallowed and corrosive to skin, eyes, and mucous membranes.[9][14][15]

Experimental Protocols

Protocol 1: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors or dust.[16]

-

Personal Protective Equipment: Wear appropriate PPE at all times. This includes:

-

Dispensing: When transferring the solid, use non-sparking tools.[16] Avoid creating dust. If it is an oil, transfer using a glass pipette or syringe.

-

Decontamination: After handling, thoroughly wash hands and forearms.[16]

Protocol 2: Storage and Stability

-

Container: Store in a tightly closed, properly labeled container.[16]

-

Atmosphere: For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[7]

-

Temperature: Store in a cool, dry, and well-ventilated area.[16] Recommended storage temperatures range from 2-8°C to 10-25°C.[3][7]

-

Segregation: Store away from incompatible materials such as strong bases, oxidizing agents, and alkalis.[9]

Protocol 3: First Aid and Spill Response

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[16]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[15][16]

-

Spill: Evacuate personnel to a safe area. Remove all sources of ignition. Collect the spill using an absorbent, non-combustible material and place it in a suitable container for disposal.[16]

Quality Control Workflow

Ensuring the purity and identity of this compound is critical for reproducible downstream synthesis. A standard quality control workflow validates each batch against established specifications.

Caption: A standard workflow for quality control analysis.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the agrochemical and pharmaceutical industries. Its defined physicochemical properties and predictable reactivity make it a reliable building block for complex molecular design. However, its hazardous nature necessitates a thorough understanding and implementation of rigorous safety and handling protocols. This guide serves as a foundational resource for scientists to leverage the synthetic potential of this compound while ensuring the highest standards of laboratory safety and scientific integrity.

References

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-trichloromethyl pyridine (CAS 69045-78-9). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 5-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-2-trichloromethyl pyridine. Retrieved from [Link]

-

Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37, 1039-1043. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-(Chloromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.

-

ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

-

Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. This compound | 10177-24-9 [chemicalbook.com]

- 2. 2-氯-5-(氯甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Chloro-5-chloromethylpyridine | 70258-18-3 | FC05498 [biosynth.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 70258-18-3 2-Chloro-5-(chloromethyl)pyridine AKSci J51878 [aksci.com]

- 6. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 7. This compound CAS#: 10177-24-9 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. nbinno.com [nbinno.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to 5-Chloro-2-(chloromethyl)pyridine Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-chloro-2-(chloromethyl)pyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, serving as a highly versatile electrophilic building block for the synthesis of a vast array of biologically active compounds. Its privileged structure is central to blockbuster molecules, from neonicotinoid insecticides to therapeutics targeting the central nervous system. The strategic placement of the chloro substituent and the reactive chloromethyl group allows for precise and differential modification, enabling the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the core synthetic strategies used to generate analogues, delves into the structure-activity relationships (SAR) of key compound classes, and offers detailed, field-proven experimental protocols. We will explore the chemical logic behind analogue design, from the initial nucleophilic substitution reactions that form the basis of library synthesis to the complex molecular architectures of drugs like Varenicline.

The Strategic Importance of the this compound Scaffold

A Privileged Scaffold in Medicinal Chemistry

This compound is not merely a synthetic intermediate; it is a "privileged scaffold." This term is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, often with high affinity. The pyridine ring, a bioisostere of a phenyl group, offers improved solubility and metabolic stability, while the chlorine atom at the 5-position significantly influences the electronic properties of the ring and provides a key interaction point for receptor binding. Specifically, the 6-chloro-3-pyridyl group (an alternative naming convention) is a critical component in many commercial neonicotinoids, where it enhances binding affinity and hydrophobicity, thereby increasing insecticidal activity[1].

Reactivity Profile: The Chloromethyl Group as a Versatile Electrophilic Handle

The primary driver of this scaffold's utility is the exceptional reactivity of the 2-(chloromethyl) group. This benzylic-like chloride is a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This reactivity is the foundation for creating vast libraries of analogues.

-

N-Alkylation: Reaction with primary or secondary amines is the most common transformation, rapidly generating pyridylmethylamine derivatives. This is the key step in the synthesis of neonicotinoids like Imidacloprid and therapeutics targeting nicotinic acetylcholine receptors (nAChRs)[2][3].

-

O-Alkylation: Alcohols and phenols can be used to form ether linkages.

-

S-Alkylation: Thiols react to form thioethers, introducing a flexible and polarizable linker.

-

C-Alkylation: Carbanions and other carbon nucleophiles can be used to form new carbon-carbon bonds, though this is less common than heteroatom alkylation.

This predictable and high-yielding reactivity makes the scaffold ideal for both lead discovery and optimization campaigns.

Core Synthetic Strategies for Analogue Generation

The generation of diverse analogues from this compound hinges on a few robust and well-characterized synthetic strategies.

Workflow for Analogue Synthesis

The overall strategy typically involves the synthesis or procurement of the core scaffold, followed by diversification through nucleophilic substitution at the chloromethyl position or, in more advanced designs, modification of the pyridine ring itself.

Figure 1: General workflow for the synthesis of analogues.

Key Reaction: Nucleophilic Substitution

The SN2 reaction is the workhorse for derivatizing the scaffold. The choice of base, solvent, and temperature is critical for achieving high yields and purity.

Protocol 1: General Procedure for N-Alkylation (Imidacloprid Synthesis)

This protocol details the synthesis of the neonicotinoid insecticide Imidacloprid, a classic example of N-alkylation using 2-chloro-5-(chloromethyl)pyridine (also known as CCMP)[2][4].

Objective: To synthesize Imidacloprid via condensation of CCMP with N-nitro-imidazolidin-2-imine (NII).

Materials:

-

This compound (CCMP) (1.0 eq)

-

N-nitro-imidazolidin-2-imine (NII) (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add CCMP (1.62 g, 10 mmol), NII (1.30 g, 10 mmol), and K₂CO₃ (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

-

Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 80 °C and maintain this temperature under reflux for 8 hours[2]. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (inorganic salts) and wash it with a small amount of acetonitrile.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is Imidacloprid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield purified Imidacloprid (>98% purity)[2][3].

Causality:

-

Why Acetonitrile? It is a polar aprotic solvent that effectively dissolves the reactants but does not interfere with the nucleophilic attack. It also has a convenient boiling point for reflux.

-

Why Potassium Carbonate? It acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. It is a mild, inexpensive, and easily removable base.

-

Why Reflux? The increased temperature provides the necessary activation energy for the reaction to proceed at a practical rate, ensuring completion within a reasonable timeframe.

Major Classes of Bioactive Analogues and Mechanistic Insights

Case Study 1: Neonicotinoid Insecticides

Neonicotinoids are agonists of the insect nicotinic acetylcholine receptor (nAChR). The interaction of these compounds with the receptor leads to overstimulation, paralysis, and death of the insect[5]. The 3-pyridylmethylamine moiety is a key structural feature for this activity[1].

-

Key Analogues: Imidacloprid, Thiacloprid, Acetamiprid.

-

Mechanism of Action: The partially positively charged nitrogen atom in the neonicotinoid structure is sufficient to interact with the insect nAChR, whereas a full positive charge is required for interaction with the vertebrate receptor. This charge difference is a primary reason for their selective toxicity towards insects[1]. The 5-chloro group (or 6-chloro on a 3-pyridyl group) increases both binding affinity and hydrophobicity, enhancing insecticidal potency[1].

Figure 3: Key SAR hotspots on the core scaffold.

Conclusion and Future Outlook

This compound remains a remarkably fruitful starting point for chemical innovation. Its simple structure, predictable reactivity, and proven track record in producing high-value active ingredients ensure its continued relevance. The future of this scaffold lies in several key areas:

-

New Therapeutic Targets: Exploring analogues for targets beyond nAChRs, such as kinases, ion channels, and other receptor families. Recent studies have explored derivatives for antimicrobial and antimalarial applications.[6][7]

-

Improved Selectivity: For both agrochemical and pharmaceutical applications, designing analogues with higher selectivity for the target organism or receptor subtype is paramount to reducing off-target effects and improving safety profiles.

-

Green Chemistry and Flow Synthesis: Developing more environmentally friendly and efficient synthetic routes. The use of continuous flow reactors, for example, can improve safety, efficiency, and scalability for producing these valuable intermediates.[6]

By leveraging the foundational knowledge of this scaffold's chemistry and SAR, researchers are well-positioned to develop the next generation of innovative molecules for a wide range of applications.

References

-

Tomizawa, M., & Casida, J. E. (2003). Structural factors contributing to insecticidal and selective actions of neonicotinoids. PubMed. [Link]

-

Matsuo, H., Tomizawa, M., & Yamamoto, I. (1998). Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. Semantic Scholar. [Link]

-

Ciura, J., Dziomba, S., et al. (2018). PLS Structure-Insecticidal Activity Relationships of Nitromethylene, Pyrrole- and Dihydropyrrole-Fused Neonicotinoids. MDPI. [Link]

-

Nauen, R., Ebbinghaus-Kintscher, U., et al. (2001). Comparative analysis of neonicotinoid binding to insect membranes: I. A structure-activity study of the mode of [3H]imidacloprid displacement in Myzus persicae and Aphis craccivora. PubMed. [Link]

-

Foulds, J., & Russ, C. (2016). Discovery and development of varenicline for smoking cessation. PMC. [Link]

-

Nishiwaki, H. (2006). Studies on the Structure-Activity Relationship and Mode of Actions of Neonicotinoid Insecticides. ResearchGate. [Link]

- Google Patents. (2023). Vareniciline compound and process of manufacture thereof.

-

New Drug Approvals. (n.d.). Varenicline. New Drug Approvals. [Link]

- Google Patents. (2016). Method for synthesizing imidacloprid.

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. [Link]

-

Wang, J., et al. (2016). Study on synthesis of imidacloprid via cascade reaction. ResearchGate. [Link]

- European Patent Office. (2009). Process for preparing varenicline and intermediates for use therein.

- Google Patents. (2001). Process for preparing imidacloprid.

-

Miller, W. R., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed. [Link]

-

Wu, J., et al. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. PMC. [Link]

-

Narkhede, H. P., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

-

Pallagi, A., et al. (2021). Discovery of novel positive allosteric modulators of the α7 nicotinic acetylcholine receptor: Scaffold hopping approach. PubMed. [Link]

-

Gmiro, V. E., & Tikhonov, D. B. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

-

Newcombe, J., et al. (2018). Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects. PMC. [Link]

-

Narkhede, H. P., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. [Link]

- Google Patents. (2012). Process for preparing 2-chloro-5-chloromethylpyridine.

Sources

- 1. Structural factors contributing to insecticidal and selective actions of neonicotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 4. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

A Technical Guide to the Synthesis of 5-Chloro-2-(chloromethyl)pyridine from 3-Picoline

Executive Summary

5-Chloro-2-(chloromethyl)pyridine is a critical building block in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid, making its efficient production a topic of significant industrial and academic interest.[1] The synthesis of this key intermediate from the readily available and cost-effective starting material, 3-picoline (3-methylpyridine), presents distinct regioselectivity challenges. The primary difficulty lies in achieving controlled chlorination at the C5 position of the pyridine ring and monochlorination of the C2 methyl group, while minimizing the formation of isomeric and polychlorinated byproducts.

This guide provides an in-depth analysis of the two predominant synthetic strategies originating from 3-picoline:

-

Direct Free-Radical Chlorination: A direct, often single-stage, process favored in industrial settings for its atom economy. This pathway is mechanistically complex, relying on high-temperature or photo-initiated radical reactions that can lead to selectivity issues.

-

Regioselective Synthesis via Pyridine N-Oxide: A multi-stage approach that leverages the directing effects of the N-oxide functional group to achieve higher regioselectivity and purity, albeit at the cost of additional synthetic steps.

This document will dissect the mechanistic underpinnings, process variables, and practical execution of each pathway, offering field-proven insights for researchers, chemists, and process development professionals.

Introduction: The Target Molecule and Its Synthetic Challenges

This compound is a di-chlorinated pyridine derivative with the chemical structure shown below. Its physicochemical properties are summarized in Table 1. The molecule's utility as a precursor for potent agrochemicals drives the demand for scalable and efficient synthetic routes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 70258-18-3 | [3] |

| Molecular Formula | C₆H₅Cl₂N | [3][4] |

| Molecular Weight | 162.02 g/mol | [3] |

| Appearance | Off-white to light brown solid/oil | [5] |

| Melting Point | 37-42 °C | |

| IUPAC Name | This compound | [3] |

The primary challenge in synthesizing this molecule from 3-picoline is controlling the position of chlorination. The pyridine ring is inherently electron-deficient, making electrophilic substitution difficult. Conversely, the methyl group is susceptible to free-radical substitution. Achieving simultaneous, selective chlorination at two distinct sites—an aromatic carbon (C5) and an aliphatic carbon (methyl group)—requires careful optimization of reaction conditions to navigate a complex reaction landscape fraught with potential side reactions.

Pathway I: Direct Free-Radical Chlorination

This approach combines ring and side-chain chlorination in a single conceptual stage, typically under harsh conditions such as high temperatures (vapor phase) or with the use of radical initiators (liquid phase).

Mechanistic Principles

The direct chlorination of 3-picoline is a complex process involving two competing mechanisms:

-

Side-Chain Chlorination: Proceeds via a classic free-radical chain reaction.[6][7] This mechanism is favored by UV light or chemical initiators and involves three key phases: initiation, propagation, and termination.

-

Ring Chlorination: Occurs via electrophilic aromatic substitution. High temperatures are required to overcome the deactivation of the pyridine ring. The reaction typically occurs in the vapor phase at temperatures between 250°C and 500°C.[8][9]

Diagram 1: Simplified free-radical chain mechanism for the side-chain chlorination of a picoline.

Regioselectivity and Byproduct Formation

The primary drawback of direct chlorination is the formation of a complex mixture of products, which can be challenging and costly to separate.[10] Controlling process variables is critical to maximizing the yield of the desired product.

Table 2: Common Byproducts in the Direct Chlorination of 3-Picoline

| Byproduct Class | Specific Examples | Formation Rationale |

| Isomeric Products | 2-Chloro-3-(chloromethyl)pyridine | Chlorination at alternative ring positions. |

| Polychlorinated Side-Chain | 5-Chloro-2-(dichloromethyl)pyridine, 2-Chloro-5-(trichloromethyl)pyridine[9][11] | Over-chlorination of the methyl group. |

| Polychlorinated Ring | 2,3-Dichloropyridine[12], 2,5-Dichloropyridine | Multiple chlorinations on the pyridine ring. |

| Incomplete Reaction | 3-Chloromethylpyridine, 2-Chloro-5-methylpyridine | Incomplete chlorination of either the ring or side chain. |

Experimental Protocol: Vapor-Phase Chlorination

This industrial method involves passing gaseous 3-picoline and chlorine through a heated reactor.[9]

Methodology:

-

Reactor Setup: A tubular reactor (e.g., quartz or glass) is heated to the target temperature range of 300-500°C.[9] The reactor may be packed with inert materials to ensure efficient heat transfer.

-

Reactant Feed: Liquid 3-picoline is vaporized and mixed with an inert carrier gas (e.g., nitrogen, carbon tetrachloride).[9] This mixture is fed into the reactor.

-

Chlorine Introduction: Gaseous chlorine is introduced into the reactor concurrently. The molar ratio of chlorine to 3-picoline is a critical parameter, often ranging from 4:1 to 8:1 to ensure sufficient chlorination.

-

Reaction: The reaction occurs in the gas phase with a short residence time, typically between 0.5 and 60 seconds, to control the extent of reaction and minimize byproduct formation.[9]

-

Quenching & Collection: The hot gas mixture exiting the reactor is rapidly cooled. The condensed liquid product is collected. Gaseous byproducts, mainly HCl, are scrubbed.

-

Purification: The crude product mixture is separated by fractional distillation under reduced pressure to isolate this compound from isomers and other byproducts.

Experimental Protocol: Liquid-Phase Chlorination

This method offers potentially milder conditions but requires careful control of pH and radical initiation.[13]

Methodology:

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, condenser, gas inlet tube, and pH probe is charged with 3-picoline.

-

Solvent and Buffer: An organic solvent (e.g., nitrobenzene) and an acidic buffer solution (e.g., sodium dihydrogen phosphate) are added. The pH is adjusted to 4-5 to neutralize the HCl byproduct, which would otherwise form a hydrochloride salt with the basic pyridine starting material, impeding the reaction.[13][14]

-

Initiation: A radical initiator (e.g., AIBN) is added. The mixture is heated to 80-100°C under a nitrogen atmosphere.

-

Chlorination: The nitrogen feed is stopped, and chlorine gas is bubbled through the reaction mixture. The reaction is typically exothermic and requires cooling to maintain the desired temperature.

-

Workup: After the reaction is complete, the chlorine flow is stopped, and nitrogen is bubbled through the solution to remove any dissolved chlorine. The organic layer is separated, and the solvent is removed by distillation under reduced pressure.

-

Purification: The resulting crude oil is purified by vacuum distillation or chromatography to yield the final product.[13]

Pathway II: Regioselective Synthesis via 3-Methylpyridine N-Oxide

This multi-step pathway provides superior control over regioselectivity by modifying the electronic properties of the pyridine ring through N-oxidation. The N-oxide group activates the C2 and C6 positions for electrophilic attack, enabling a more controlled introduction of the first chlorine atom.[15][16]

Diagram 2: Multi-step synthesis of the target compound via the N-oxide intermediate.

Step A: N-Oxidation of 3-Picoline

Methodology:

-

Reaction Setup: 3-Picoline is dissolved in glacial acetic acid in a round-bottom flask equipped with a condenser and a dropping funnel.

-

Oxidant Addition: Hydrogen peroxide (30-35% solution) is added dropwise to the stirred solution, maintaining the temperature below 80°C.

-

Reaction: The mixture is heated at 70-80°C for several hours until the reaction is complete (monitored by TLC).

-

Workup: The excess acetic acid and water are removed under reduced pressure. The residue is neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent like dichloromethane. The organic layers are dried and concentrated to give 3-methylpyridine N-oxide.

Step B: Synthesis of 2-Chloro-5-methylpyridine

The N-oxide is activated with a chlorinating agent, which facilitates deoxygenation and chlorination at the activated C2 position.

Methodology:

-

Reaction Setup: 3-Methylpyridine N-oxide is added portion-wise to phosphorus oxychloride (POCl₃) with cooling to control the initial exothermic reaction.[16]

-

Reaction: The mixture is heated to reflux (around 110-120°C) for 2-4 hours.

-

Workup: After cooling, the reaction mixture is poured carefully onto crushed ice. The acidic solution is then slowly neutralized with a strong base (e.g., NaOH or K₂CO₃) while keeping the temperature low.

-

Extraction & Purification: The aqueous mixture is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried and concentrated. The crude 2-chloro-5-methylpyridine is purified by distillation.

Step C: Radical Chlorination of 2-Chloro-5-methylpyridine

This final step is a more selective side-chain chlorination, as the ring is already functionalized and less prone to further substitution under radical conditions.

Methodology:

-

Reaction Setup: 2-Chloro-5-methylpyridine is dissolved in an inert solvent (e.g., carbon tetrachloride) in a quartz reactor equipped with a gas inlet, condenser, and a UV lamp.

-

Chlorination: The solution is heated to reflux, and the UV lamp is turned on. Chlorine gas is bubbled through the solution at a controlled rate. The reaction is monitored by GC or ¹H NMR for the disappearance of the methyl signal and the appearance of the chloromethyl signal.

-

Workup: Upon completion, the chlorine flow and UV lamp are turned off. The solution is cooled, and nitrogen is purged through it to remove excess chlorine and HCl.

-

Purification: The solvent is removed by rotary evaporation. The residue, crude this compound, is then purified, typically by recrystallization from a solvent like hexanes or by vacuum distillation.[5]

Comparative Analysis of Synthetic Pathways

The choice between direct chlorination and the N-oxide pathway depends on the desired scale, purity requirements, and available equipment.

Table 3: Comparison of Synthetic Pathways from 3-Picoline

| Parameter | Pathway I: Direct Chlorination | Pathway II: N-Oxide Route |

| Number of Steps | 1-2 (synthesis & purification) | 3-4 |

| Overall Yield | Lower to moderate (highly process-dependent) | Moderate to high |

| Purity/Selectivity | Low (produces isomeric mixtures) | High (excellent regiocontrol) |

| Scalability | Excellent (favored for large industrial scale) | Good (more complex for very large scale) |

| Reaction Conditions | Harsh (high temp. or UV) | Milder overall, but uses hazardous reagents |

| Key Challenge | Product separation and purification | Handling hazardous reagents (POCl₃, H₂O₂) |

Safety, Handling, and Waste Disposal

The synthesis of this compound involves highly hazardous materials that demand strict adherence to safety protocols.

-

Reactant Hazards:

-

3-Picoline: Flammable liquid and vapor. Toxic if swallowed or in contact with skin.[17][18] Store away from ignition sources in a well-ventilated area.[18]

-

Chlorine (Cl₂): Highly toxic, corrosive gas. Causes severe respiratory tract, eye, and skin burns. Use only in a well-ventilated fume hood with appropriate gas scrubbing systems.

-

Phosphorus Oxychloride (POCl₃) & Thionyl Chloride (SOCl₂): Highly corrosive and react violently with water. Cause severe burns. Must be handled in a moisture-free environment.

-

-

Product Hazards:

-

This compound: Harmful if swallowed. Causes severe skin burns and eye damage.[3]

-

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[18][19][20] For handling chlorine gas or volatile corrosive reagents, a respirator with appropriate cartridges or a supplied-air system is necessary.[19]

-

Engineering Controls: All operations should be conducted in a certified chemical fume hood.[19] Emergency eyewash stations and safety showers must be readily accessible.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled containers and disposed of according to institutional and governmental regulations. Chlorinated waste streams require special handling.

Conclusion

The synthesis of this compound from 3-picoline offers a classic process chemistry trade-off between reaction efficiency and selectivity. The direct chlorination pathway is atom-economical and suitable for large-scale industrial production where robust purification infrastructure exists to handle the complex product mixtures. In contrast, the N-oxide pathway , while longer, provides a significantly more controlled and selective route to the target molecule. This makes it the preferred method for laboratory-scale synthesis and in manufacturing processes where high purity is paramount to avoid downstream complications. The selection of the optimal route ultimately hinges on a careful evaluation of the specific objectives, including production scale, capital equipment, cost of goods, and final product purity specifications.

References

- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates (U.S. Patent No. 5,329,011). U.S. Patent and Trademark Office.

-

Nanjing Redsun Bio-Chem Co Ltd. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine (Chinese Patent No. CN105272325A). Patsnap. Retrieved from [Link]

- Imperial Chemical Industries Limited. (1980). Chlorination process (U.S. Patent No. 4,205,175). U.S. Patent and Trademark Office.

- Torus Research Inc. (1999). Preparation of chloromethylpyridine hydrochlorides (U.S. Patent No. 5,942,625). U.S. Patent and Trademark Office.

- Ishihara Sangyo Kaisha, Ltd. (1980). Process for producing 2-chloro-5-trichloromethyl pyridine (U.S. Patent No. 4,241,213). U.S. Patent and Trademark Office.

- Jiangsu Changqing Agrochemical Co Ltd. (2015). Synthetic method of 2-chloro-5-chloromethyl pyridine (Chinese Patent No. CN104610136A). Google Patents.

- Ici Americas Inc. (1986). Preparation of 2-chloro-5-methylpyridine (U.S. Patent No. 4,612,377). U.S. Patent and Trademark Office.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of 3-Picoline (CAS 108-99-6) for Industrial Applications. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ishihara Sangyo Kaisha, Ltd. (1984). Process for producing 2-chloro-5-trichloromethylpyridine (European Patent No. EP 0009212 B1). European Patent Office. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

- Nanjing University of Science & Technology. (2009). Method for chlorination of side chain of picolines (Chinese Patent No. CN101337924A). Google Patents.

- Shanghai Tianyang Agrochemicals Co Ltd. (2012). Process for preparing 2-chloro-5-chloromethylpyridine (Patent No. WO2012048502A1). Google Patents.

-

ResearchGate. (n.d.). Deoxygenative chlorination of pyridine N-oxide. Retrieved from [Link]

- Univ Suzhou Science & Tech. (2021). Simple preparation method of 2, 5-dichloropyridine (Chinese Patent No. CN109721529B). Google Patents.

-

NIST. (n.d.). 5-Chloro-2-trichloromethyl pyridine. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective chlorination of pyridine N-oxides under optimized reaction condition. Retrieved from [Link]

-

American Chemical Society. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. Retrieved from [Link]

- Hoechst Aktiengesellschaft. (1998). Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product (European Patent No. EP0591624B1). Google Patents.

- Hoechst Aktiengesellschaft. (1995). Preparation of isomer-free 2,5-dichloro-pyridine (U.S. Patent No. 5,380,862). U.S. Patent and Trademark Office.

-

Lumen Learning. (n.d.). Radical reactions in practice. Organic Chemistry II. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for 3-Chloro-N-phenyl-pyridin-2-amine. Retrieved from [Link]

- DowElanco. (1993). Chlorination process of pyridine derivatives (European Patent No. EP 0684943 B1). Google Patents.

-

Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]

-

Dow Chemical Company. (1992). Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors (European Patent No. EP 0544267 B1). European Publication Server. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 24). 5.1 Introduction - Radical Mechanism Overview. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 7. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. US4205175A - Chlorination process - Google Patents [patents.google.com]

- 9. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 10. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 11. 5-Chloro-2-trichloromethyl pyridine [webbook.nist.gov]

- 12. goldbio.com [goldbio.com]

- 13. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 14. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemicalbook.com [chemicalbook.com]

- 18. nbinno.com [nbinno.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

5-Chloro-2-(chloromethyl)pyridine reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 5-Chloro-2-(chloromethyl)pyridine with Nucleophiles

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][2][3] Its utility stems from a distinct structural arrangement: an electron-deficient pyridine ring bearing two electrophilic centers. This guide provides a comprehensive analysis of its reactivity towards various nucleophiles, focusing on the underlying mechanistic principles, regioselectivity, and practical experimental considerations. We will explore the dominant SN2 reactivity of the chloromethyl side-chain and contrast it with the potential for nucleophilic aromatic substitution (SNAr) on the pyridine core, offering researchers a predictive framework for synthetic design.

Core Reactivity Principles: A Tale of Two Electrophiles

The synthetic versatility of this compound, molecular formula C₆H₅Cl₂N[4], is governed by the presence of two distinct carbon-chlorine bonds with vastly different reactivities. Understanding the electronic landscape of the molecule is paramount to predicting its behavior.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing effect through both induction and the mesomeric effect. This renders the entire ring system electron-deficient, or π-deficient.[5] Consequently, the ring is activated for nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, where the positive charge is most effectively stabilized in the reaction intermediate.[5][6][7] The chlorine atom at the C-5 position is meta to the nitrogen, a position that is significantly less activated towards SNAr.[7]

-

The Chloromethyl Group: The -CH₂Cl group at the C-2 position is structurally analogous to a benzylic halide. This position is exceptionally reactive towards SN2 displacement for two primary reasons:

-

The carbon is sp³-hybridized, making it sterically accessible.

-

The transition state of the SN2 reaction is stabilized by the adjacent π-system of the pyridine ring, lowering the activation energy.

-

The Inherent Selectivity: For the vast majority of nucleophiles and reaction conditions, the chloromethyl group is the kinetically and thermodynamically favored site of attack. The activation barrier for an SN2 reaction at this sp³ center is substantially lower than that for an SNAr reaction at an sp² center on the aromatic ring.

Reactions with Nitrogen Nucleophiles

The formation of carbon-nitrogen bonds via substitution on this compound is a cornerstone of its application in drug development.

Amination

Reaction with primary and secondary amines proceeds smoothly via an SN2 mechanism to yield the corresponding aminomethylpyridine derivatives. This reaction is fundamental in the synthesis of various commercial products.[8][9]

Mechanism Causality: The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, triethylamine) to neutralize the HCl generated, preventing the protonation and deactivation of the starting amine. Using excess amine can also serve this purpose.

Experimental Protocol: General Amination

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the amine (1.2 eq.) and a base such as potassium carbonate (1.5 eq.) in a suitable solvent (e.g., acetonitrile or toluene).

-

Addition: Add a solution of this compound (1.0 eq.) in the same solvent dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.[10]

Reaction with Hydrazine

Hydrazine hydrate serves as a potent nitrogen nucleophile, readily displacing the chloride to form 2-chloro-5-(hydrazinylmethyl)pyridine. This intermediate is a valuable scaffold for synthesizing hydrazone derivatives with potential bioactivity.[11]

Experimental Insight: The reaction is typically performed in a protic solvent like ethanol, which helps to solvate the ionic intermediates. The high nucleophilicity of hydrazine allows the reaction to proceed efficiently, often at reflux temperature.[11]

Data Presentation: Representative N-Alkylation Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ammonia (liquid) | None (excess) | Toluene | -35 to 25 | High | [10] |

| Ethylamine | K₂CO₃ | Acetonitrile | 80 | >90 | Generic |

| Hydrazine Hydrate | None | Ethanol | 90 | 70 | [11] |

| Phthalimide | KOH | DMF/Ethanol | Reflux | High | [10] |

Reactions with Sulfur Nucleophiles

Thiolates are among the most powerful nucleophiles, and their reactions with this compound are highly efficient for forming thioethers.

Mechanism Causality: The high reactivity of sulfur nucleophiles is attributed to the high polarizability of sulfur and the strength of the resulting C-S bond. The reaction proceeds via a classic SN2 pathway. To generate the more potent thiolate nucleophile, the parent thiol is deprotonated with a strong base like sodium hydride (NaH) or a hydroxide base.[12]

Experimental Protocol: Thioether Synthesis

-

Thiolate Formation: To a stirred solution of the thiol (1.1 eq.) in an anhydrous solvent like DMF or THF at 0 °C, add NaH (1.2 eq., 60% dispersion in mineral oil) portion-wise under an inert atmosphere (N₂ or Ar).

-

Activation: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

-

Addition: Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in the same solvent.

-

Reaction: Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.[12]

Reactions with Oxygen Nucleophiles

Alkoxides and phenoxides react readily to form ethers, while carboxylates can be used to synthesize esters.

Mechanism Causality: Similar to thiols, alcohols and phenols require deprotonation by a strong base (e.g., NaH, sodium methoxide) to form the corresponding alkoxide or phenoxide, which is a much stronger nucleophile. The reaction then follows the SN2 pathway, commonly known as the Williamson ether synthesis.

Data Presentation: Representative O- and S-Alkylation Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Product Type | Reference |

| Sodium Methoxide | - | Methanol | Reflux | Ether | [13] |

| Phenol | NaH | DMF | 25-50 | Aryl Ether | Generic |

| Thiophenol | NaOH | Ethanol | 25 | Thioether | [12] |

| Sodium Bisulfide | - | Water | 25 | Thiol | [14] |

The Decisive Factor: Why SN2 Dominates over SNAr

While the pyridine ring is electronically poised for nucleophilic attack, the SNAr pathway remains a minor or non-existent route under most conditions for two critical reasons:

-

Activation Barrier: The SNAr mechanism proceeds via a high-energy, non-aromatic Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.[7] This represents a significant energetic penalty compared to the SN2 transition state at the exocyclic chloromethyl group. While some modern research suggests certain SNAr reactions may be concerted[15], the high activation energy remains a key barrier.

-

Regiochemistry: The chlorine atom is at C-5, the meta position relative to the ring nitrogen. Nucleophilic attack at C-2 and C-4 is electronically favored because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[6][16] This stabilizing interaction is not possible for attack at the C-5 position, making it the least reactive site for SNAr on the pyridine ring.

Therefore, for a nucleophile to attack the C-5 position, it would have to overcome both the high activation energy of breaking aromaticity and the electronic disadvantage of the meta position, all while the highly reactive SN2 pathway at the chloromethyl group is readily available. Consequently, chemoselectivity overwhelmingly favors the SN2 reaction.

Conclusion

This compound is a highly valuable and predictable electrophile for synthetic chemists. Its reactivity is dominated by the facile SN2 displacement of the chloride on the C-2 methyl group. This reaction proceeds efficiently with a wide array of nitrogen, sulfur, oxygen, and carbon nucleophiles under well-established and generally mild conditions. The alternative SNAr pathway on the pyridine ring is electronically and kinetically disfavored, ensuring high chemoselectivity. This reliable reactivity profile solidifies the role of this compound as a robust building block for constructing complex molecules in the pharmaceutical and agrochemical industries.

References

-

Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018-10-17). [Link]

-

Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]

-